molecular formula C59H96O27 B12319647 [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12319647
M. Wt: 1237.4 g/mol
InChI Key: KWXBKEINOHVSGJ-UHFFFAOYSA-N
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Description

The compound [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule characterized by multiple hydroxyl groups and a tetradecahydropicene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting with simpler precursors. The process often includes:

    Glycosylation: The attachment of sugar moieties to the core structure.

    Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.

    Esterification: Formation of ester bonds to link different parts of the molecule.

Industrial Production Methods

Industrial production may involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification processes: such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts for esterification and glycosylation reactions.

Major Products

    Oxidation products: Aldehydes and ketones.

    Reduction products: Alcohols.

    Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme inhibition: Binds to active sites of enzymes, blocking their activity.

    Signal transduction: Interferes with cellular signaling pathways, affecting cellular responses.

    Antioxidant activity: Scavenges free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-Trihydroxy-6-methyloxan-2-yl]oxymethyl derivatives: Similar glycosylated structures with varying functional groups.

    Tetradecahydropicene derivatives: Compounds with the same core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of multiple hydroxyl groups and a tetradecahydropicene core, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound known as [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on diverse research findings.

Molecular Structure

The molecular formula of the compound is C59H96O26C_{59}H_{96}O_{26} with a molecular weight of approximately 1221.40 g/mol. The intricate structure includes multiple hydroxyl groups which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight1221.40 g/mol
CAS Number28447-39-4
Topological Polar Surface AreaNot specified

Research indicates that this compound exhibits various biological activities primarily related to its interaction with metabolic pathways. One notable study identified potential targets in diabetes management including:

  • Dipeptidyl Peptidase-IV (DPP-IV)
  • Protein-Tyrosine Phosphatase 1B (PTP1B)
  • Glycogen Synthase Kinase 3β (GSK3β)

Molecular docking studies suggest that the compound binds effectively to these proteins, which play pivotal roles in glucose metabolism and insulin signaling pathways .

Pharmacological Effects

The pharmacological effects of the compound include:

  • Antidiabetic Activity : The compound has been isolated from Syzygium densiflorum, traditionally used in diabetes treatment. Its ability to inhibit DPP-IV could lead to increased insulin levels and improved glycemic control .
  • Antioxidant Properties : The presence of multiple hydroxyl groups enhances its capacity to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by interacting with pro-inflammatory cytokines.

Case Studies

  • Study on Diabetes Management : A computational study highlighted the effectiveness of the compound in regulating blood glucose levels through its interaction with key metabolic enzymes .
  • Antioxidant Activity Assessment : In vitro assays demonstrated significant antioxidant activity correlating with the concentration of the compound used in experiments.

Properties

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3

InChI Key

KWXBKEINOHVSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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